molecular formula C19H20N2O5S B5218037 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide

Cat. No. B5218037
M. Wt: 388.4 g/mol
InChI Key: RGNSZEHNDHHSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide, also known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, Brussels sprouts, and cauliflower. It has been extensively studied for its potential health benefits, including its anticancer properties.

Mechanism of Action

Sulforaphane exerts its anticancer effects through multiple mechanisms. It activates the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress and inflammation. This pathway also regulates the expression of genes involved in detoxification and antioxidant defense. Sulforaphane also inhibits histone deacetylases, enzymes that regulate gene expression, and induces the expression of tumor suppressor genes.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in carcinogenesis, such as cytochrome P450 and COX-2. It also inhibits the expression of genes involved in inflammation and angiogenesis, the process by which new blood vessels are formed. Additionally, 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide has been shown to induce the expression of genes involved in detoxification and antioxidant defense.

Advantages and Limitations for Lab Experiments

Sulforaphane has a number of advantages for lab experiments. It is readily available, both as a natural product and as a synthetic compound. It is also stable and can be easily transported and stored. However, there are some limitations to its use in lab experiments. Its potency can vary depending on the source and preparation method, which can make it difficult to compare results between studies. Additionally, it can be difficult to administer 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide to cells or animals in a consistent and controlled manner.

Future Directions

There are a number of future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide. One area of interest is its potential use in combination with other anticancer agents. Sulforaphane has been shown to enhance the anticancer effects of chemotherapy and radiation therapy in vitro and in vivo. Additionally, there is interest in developing 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide derivatives that are more potent and selective in their anticancer effects. Finally, there is interest in studying the effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide on other diseases, such as neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

Sulforaphane can be synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through the action of myrosinase, an enzyme present in these vegetables. When the plant is chopped or chewed, myrosinase comes into contact with glucoraphanin, resulting in the formation of 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide. Alternatively, 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide can be synthesized chemically by reacting 2-amino-5-chlorobenzene sulfonamide with 2-methoxyphenethyl bromide and 2,5-pyrrolidinedione.

Scientific Research Applications

Sulforaphane has been extensively studied for its potential health benefits, particularly its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-17-5-3-2-4-14(17)12-13-20-27(24,25)16-8-6-15(7-9-16)21-18(22)10-11-19(21)23/h2-9,20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNSZEHNDHHSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide

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